Cas no 896012-73-0 (3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)

3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide structure
896012-73-0 structure
Product Name:3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide
CAS No:896012-73-0
MF:C21H20N4O3S2
MW:440.538501739502
CID:5869211
PubChem ID:18572794
Update Time:2025-11-06

3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
    • F2521-0681
    • 896012-73-0
    • 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
    • 3-acetyl-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
    • AKOS002057009
    • 3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide
    • Inchi: 1S/C21H20N4O3S2/c1-14-6-8-16(9-7-14)20-23-21-25(24-20)18(13-29-21)10-11-22-30(27,28)19-5-3-4-17(12-19)15(2)26/h3-9,12-13,22H,10-11H2,1-2H3
    • InChI Key: MRVYVLWLBZCVRY-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2N3C(SC=2)=NC(C2=CC=C(C)C=C2)=N3)(=O)=O)=CC=CC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 440.09768286g/mol
  • Monoisotopic Mass: 440.09768286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 130Ų

3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 3-acetyl-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide

Comprehensive Overview of 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide (CAS No. 896012-73-0)

3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide (CAS No. 896012-73-0) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, belongs to the class of sulfonamide derivatives, which are widely recognized for their therapeutic potential. The presence of both acetyl and triazolothiazole moieties in its structure makes it a subject of interest for researchers exploring novel drug candidates.

The molecular formula of 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide reflects its intricate design, which combines multiple functional groups to achieve specific biological activities. Researchers have been particularly interested in its potential applications as a kinase inhibitor or anti-inflammatory agent, given the known pharmacological properties of similar sulfonamide compounds. The compound's CAS No. 896012-73-0 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documents.

One of the key features of 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is its potential role in addressing unmet medical needs. With the growing demand for targeted therapies in oncology and autoimmune diseases, this compound has been investigated for its ability to modulate specific biochemical pathways. Its triazolothiazole core, in particular, has been linked to interactions with various enzymes and receptors, making it a promising candidate for further development.

In recent years, the pharmaceutical industry has seen a surge in interest for small molecule inhibitors, and 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide fits well into this category. Its structural complexity allows for high specificity, which is crucial for minimizing off-target effects in therapeutic applications. Researchers are also exploring its potential in combination therapies, where it could enhance the efficacy of existing treatments.

The synthesis of 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multi-step organic reactions, with careful attention to yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to characterize the compound and ensure its quality. These methods are essential for confirming the identity of CAS No. 896012-73-0 and verifying its suitability for further research.

From a commercial perspective, 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is available through specialized chemical suppliers, catering to the needs of academic and industrial researchers. Its market demand is driven by the ongoing exploration of its pharmacological properties, with potential applications in drug discovery pipelines. Companies involved in high-throughput screening often include this compound in their libraries to identify new bioactive molecules.

In conclusion, 3-acetyl-N-{2-[2-(4-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide (CAS No. 896012-73-0) represents a fascinating area of research in modern chemistry and pharmacology. Its unique structure and potential therapeutic benefits make it a compound worth watching in the coming years. As scientific understanding of its mechanisms deepens, it may pave the way for innovative treatments in various medical fields.

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